molecular formula C10H6N2O5 B12573637 2-Nitro-4-nitrosonaphthalene-1,3-diol CAS No. 256944-94-2

2-Nitro-4-nitrosonaphthalene-1,3-diol

Katalognummer: B12573637
CAS-Nummer: 256944-94-2
Molekulargewicht: 234.16 g/mol
InChI-Schlüssel: UGCYEZJTVLZWQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitro-4-nitrosonaphthalene-1,3-diol is an organic compound with the molecular formula C10H6N2O5 It is a derivative of naphthalene, characterized by the presence of nitro and nitroso functional groups along with hydroxyl groups

Vorbereitungsmethoden

The synthesis of 2-Nitro-4-nitrosonaphthalene-1,3-diol typically involves multi-step organic reactions. One common method includes the nitration of naphthalene derivatives followed by the introduction of nitroso groups. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts. Industrial production methods may involve continuous flow processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-Nitro-4-nitrosonaphthalene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Nitro-4-nitrosonaphthalene-1,3-diol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Nitro-4-nitrosonaphthalene-1,3-diol involves its interaction with molecular targets through its nitro and nitroso groups. These functional groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The pathways involved may include the formation of reactive oxygen species and the modulation of enzyme activities.

Vergleich Mit ähnlichen Verbindungen

2-Nitro-4-nitrosonaphthalene-1,3-diol can be compared with other similar compounds such as:

    1-Nitronaphthalene: Known for its mutagenic properties and presence in diesel exhaust.

    2-Nitro-1-naphthol: Another naphthalene derivative with different functional groups and applications.

    4-Nitro-1-naphthol: Similar in structure but with different reactivity and uses. The uniqueness of this compound lies in its specific combination of nitro and nitroso groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

256944-94-2

Molekularformel

C10H6N2O5

Molekulargewicht

234.16 g/mol

IUPAC-Name

2-nitro-4-nitrosonaphthalene-1,3-diol

InChI

InChI=1S/C10H6N2O5/c13-9-6-4-2-1-3-5(6)7(11-15)10(14)8(9)12(16)17/h1-4,13-14H

InChI-Schlüssel

UGCYEZJTVLZWQY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=C(C(=C2O)[N+](=O)[O-])O)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.